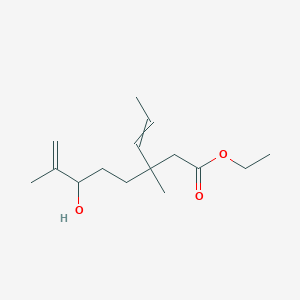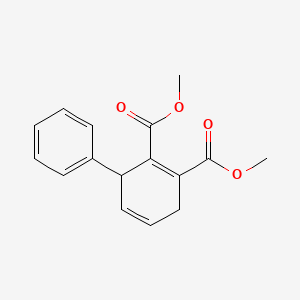
1,3-Propanediol, 2-nitro-2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-nitro-2-(2-propényl)- est un composé organique de formule moléculaire C6H11NO4. Il s'agit d'un composé nitro avec un groupe propényl attaché au deuxième carbone du 1,3-propanediol
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,3-Propanediol, 2-nitro-2-(2-propényl)- peut être réalisée par plusieurs méthodes. Une approche courante implique la nitration de dérivés du 1,3-propanediol. Par exemple, la réaction du 1,3-propanediol avec de l'acide nitrique en présence d'un catalyseur peut produire le composé nitro souhaité . Une autre méthode implique la réaction du 2-nitro-1,3-propanediol avec des halogénures de propényl en milieu basique pour introduire le groupe propényl .
Méthodes de production industrielle
La production industrielle de ce composé implique généralement des réactions de nitration à grande échelle. Le processus nécessite un contrôle minutieux des conditions réactionnelles, telles que la température, la pression et la concentration des réactifs, afin d'assurer un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de séparation avancées peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
1,3-Propanediol, 2-nitro-2-(2-propényl)- subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé pour former des dérivés nitroso ou nitrate.
Réduction : La réduction du groupe nitro peut produire des amines ou des hydroxylamines.
Substitution : Le groupe propényl peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou nitrate.
Réduction : Formation d'amines ou d'hydroxylamines.
Substitution : Formation de dérivés halogénés.
4. Applications de la recherche scientifique
1,3-Propanediol, 2-nitro-2-(2-propényl)- a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes potentielles.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisé dans la production de polymères et de résines.
5. Mécanisme d'action
Le mécanisme d'action du 1,3-Propanediol, 2-nitro-2-(2-propényl)- implique son interaction avec des molécules biologiques. Le groupe nitro peut subir des réactions redox, conduisant à la génération d'espèces réactives de l'oxygène. Ces espèces réactives peuvent interagir avec les composants cellulaires, provoquant un stress oxydatif et des dommages aux cellules microbiennes . Le groupe propényl peut également participer à diverses voies biochimiques, augmentant l'activité biologique du composé.
Applications De Recherche Scientifique
1,3-Propanediol, 2-nitro-2-(2-propenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-nitro-2-(2-propenyl)- involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, causing oxidative stress and damage to microbial cells . The propenyl group can also participate in various biochemical pathways, enhancing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
1,3-Propanediol, 2-nitro-2-méthyl- : Structure similaire, mais avec un groupe méthyle au lieu d'un groupe propényl.
1,3-Propanediol, 2-nitro-2-éthyl- : Structure similaire, mais avec un groupe éthyle au lieu d'un groupe propényl.
2-Nitro-1,3-propanediol : Ne possède pas le groupe propényl, ce qui le rend moins réactif dans certaines réactions chimiques.
Unicité
La combinaison des groupes nitro et propényl permet un éventail plus large de réactions chimiques et d'activités biologiques par rapport à ses analogues .
Propriétés
Numéro CAS |
188746-05-6 |
|---|---|
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-nitro-2-prop-2-enylpropane-1,3-diol |
InChI |
InChI=1S/C6H11NO4/c1-2-3-6(4-8,5-9)7(10)11/h2,8-9H,1,3-5H2 |
Clé InChI |
ROFHYYKSLGTXJN-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CO)(CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


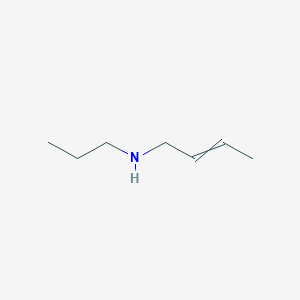
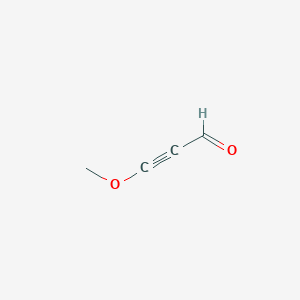
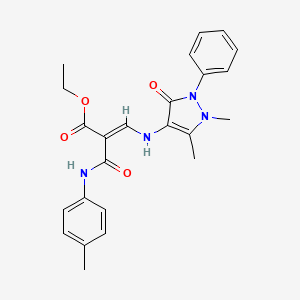
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)


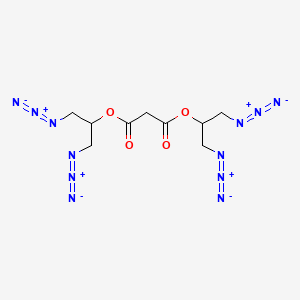

![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)

